molecular formula C11H9ClN2O2 B6385548 5-(3-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1262004-16-9

5-(3-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6385548
CAS RN: 1262004-16-9
M. Wt: 236.65 g/mol
InChI Key: RUXIQZDOJUFAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, also known as 5-CMP-2,4-DHP, is a synthetic compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%P is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, such as tyrosine kinase and PDE4. This inhibition can lead to changes in the activity of other enzymes and proteins, which can affect the physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compoundP are not yet fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and proteins, which can lead to changes in the activity of other enzymes and proteins. These changes can affect the physiological processes of the body, such as the regulation of blood pressure, the metabolism of lipids, and the production of hormones.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%P for lab experiments is that it is relatively easy to synthesize and purify. Additionally, the compound is relatively stable and has a relatively low toxicity. However, the compound is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

Future research on 5-(3-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%P could focus on further elucidating its mechanism of action and the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compoundP, such as its use in the treatment of certain diseases. Finally, further research could be conducted to explore the potential of this compoundP as a tool for drug discovery and development.

Synthesis Methods

5-(3-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%P can be synthesized using a two-step reaction sequence. The first step involves the reaction of 3-chloro-4-methylphenol with 2,4-dihydroxypyrimidine in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction produces this compoundP as the main product, along with some byproducts. The second step involves the purification of the product by recrystallization.

Scientific Research Applications

5-(3-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%P has potential applications in scientific research, particularly in the fields of drug discovery and development. The compound has been found to have inhibitory effects on certain enzymes and proteins, which makes it a useful tool for studying the mechanisms of action of drugs.

properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-6-2-3-7(4-9(6)12)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXIQZDOJUFAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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